

# In-Depth Technical Guide: Physicochemical Characteristics of DMT-Protected Morpholino Uracil

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Compound of Interest		
Compound Name:	7'-O-DMT-morpholino uracil	
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This technical guide provides a comprehensive overview of the physicochemical characteristics of 7'-O-(4,4'-dimethoxytrityl)morpholino uracil, a key building block in the synthesis of morpholino oligonucleotides. This document details its properties, synthesis, and analytical characterization, presenting quantitative data in structured tables and outlining detailed experimental protocols.

## **Core Physicochemical Properties**

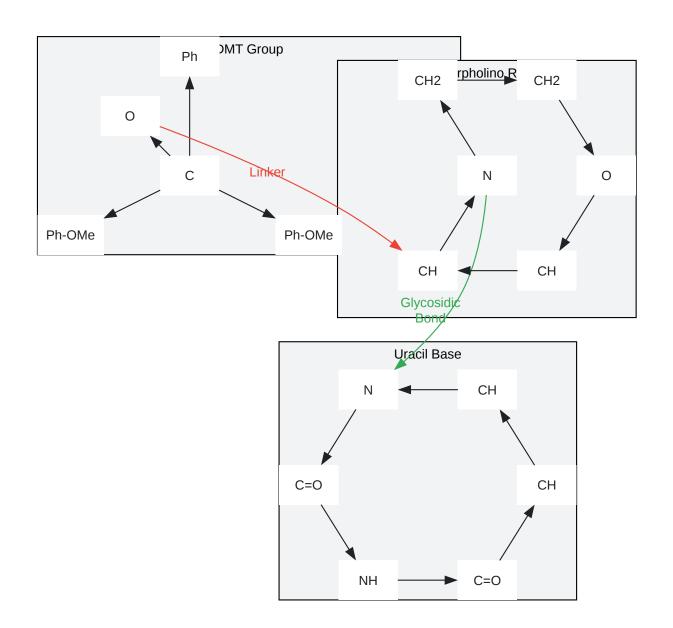
DMT-protected morpholino uracil is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C30H31N3O6	N/A
Molecular Weight	545.59 g/mol	N/A
Melting Point	111-115 °C	
Density (Predicted)	1.241 ± 0.06 g/cm <sup>3</sup>	-
pKa (Predicted)	9.36 ± 0.10	



## **Chemical Structure and Synthesis**

The structure of DMT-protected morpholino uracil features a uracil base linked to a morpholino ring, which is in turn protected by a dimethoxytrityl (DMT) group. This DMT group is crucial for solid-phase synthesis of morpholino oligomers, as it protects the 5'-hydroxyl group and is readily cleaved under acidic conditions for the subsequent coupling step.





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Caption: Chemical structure of DMT-protected morpholino uracil.

## **Experimental Protocol: Synthesis**

While a detailed, publicly available, step-by-step protocol for the synthesis of the isolated DMT-protected morpholino uracil monomer is not readily found in the reviewed literature, the general approach involves the coupling of a protected morpholino scaffold with a uracil base, followed by the protection of the 5'-hydroxyl group with a DMT group. The synthesis of the morpholino scaffold itself is a multi-step process.

## **Analytical Characterization**

The identity, purity, and concentration of DMT-protected morpholino uracil are determined using a combination of chromatographic and spectroscopic techniques.

### **Chromatographic Analysis**

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of DMT-protected morpholino uracil.

Experimental Protocol: HPLC Analysis

- Instrumentation: A reverse-phase HPLC system equipped with a UV detector.
- Column: C18, 3.5 μm, 4.6 x 150 mm.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 260 nm.



• Expected Outcome: The main peak corresponding to DMT-protected morpholino uracil should be well-resolved, and the purity can be calculated from the peak area.

## **Spectroscopic Analysis**

#### 3.2.1. UV-Vis Spectroscopy

UV-Vis spectroscopy is routinely used for the quantification of DMT-protected morpholino uracil. The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) of the uracil base, which is typically around 260 nm.

Experimental Protocol: UV-Vis Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.
- Solvent: Acetonitrile or a suitable buffer.
- Procedure:
  - Prepare a stock solution of the compound of known concentration.
  - Prepare a series of dilutions to create a calibration curve.
  - Measure the absorbance of the sample at 260 nm.
  - Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the
    absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c
    is the concentration.

#### 3.2.2. Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- Mode: Positive or negative ion mode.



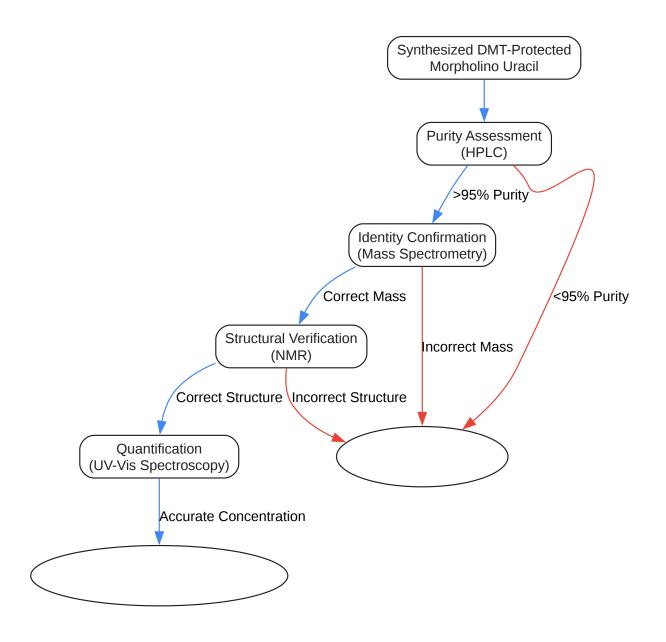
- Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile/water with 0.1% formic acid.
- Expected Outcome: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]<sup>+</sup> or other adducts, confirming the molecular weight of 545.59 g/mol.
- 3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural elucidation of DMT-protected morpholino uracil, confirming the presence of the DMT, morpholino, and uracil moieties.

## **Workflow for Quality Control**

The following diagram illustrates a typical workflow for the quality control of synthesized DMT-protected morpholino uracil.





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Caption: Quality control workflow for DMT-protected morpholino uracil.

# **Applications**

DMT-protected morpholino uracil is a uridine analog. It serves as a critical monomer in the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are synthetic antisense molecules used in research and therapeutic applications for gene silencing.







Their unique morpholino ring and phosphorodiamidate linkages provide high specificity, stability against nucleases, and low toxicity.

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